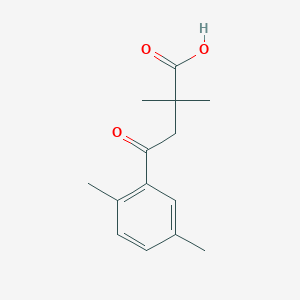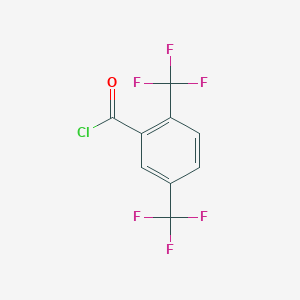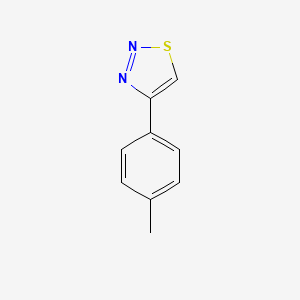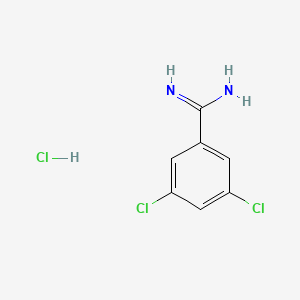
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is a natural compound found in some plants, such as turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid involves the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride followed by the reaction of the resulting product with diethyl malonate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to yield the target compound.
Starting Materials
2,5-dimethylphenol, acetyl chloride, diethyl malonate, sodium ethoxide, water, hydrochloric acid
Reaction
Step 1: 2,5-dimethylphenol is reacted with acetyl chloride in the presence of aluminum chloride as a catalyst to yield 2,5-dimethylphenyl acetate., Step 2: The resulting product is then reacted with diethyl malonate in the presence of sodium ethoxide to yield 2,2-dimethyl-4-(2,5-dimethylphenyl)-3-oxobutanoic acid ethyl ester., Step 3: The ethyl ester is then hydrolyzed with water and hydrochloric acid to yield 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid.
作用機序
The exact mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer cell growth, and oxidative stress. For example, DBM has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. DBM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-oxidant effects.
生化学的および生理学的効果
DBM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in cancer cell growth. In vivo studies have shown that DBM can reduce tumor growth in animal models of cancer. Additionally, DBM has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using DBM in lab experiments is that it is a natural compound found in some plants, which may make it more attractive for use in therapeutic applications compared to synthetic compounds. Additionally, DBM has been extensively studied for its potential therapeutic properties, which may make it a useful tool for researchers investigating the mechanisms of inflammation, cancer cell growth, and oxidative stress. One limitation of using DBM in lab experiments is that it may have low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for DBM research. One area of interest is investigating the potential of DBM as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DBM and its effects on various signaling pathways. Finally, studies investigating the pharmacokinetics and bioavailability of DBM may help to optimize its use as a therapeutic agent.
科学的研究の応用
DBM has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, DBM has been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKYTPXZTOHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372699 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid | |
CAS RN |
681459-16-5 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)
![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)
![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)






![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)